2-Buten-1-yl-dichlorophosphine
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Overview
Description
2-Buten-1-yl-dichlorophosphine is an organophosphorus compound with the molecular formula C₄H₇Cl₂P and a molecular weight of 156.978 g/mol . This compound is characterized by the presence of a phosphorus atom bonded to two chlorine atoms and a butenyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 2-Buten-1-yl-dichlorophosphine typically involves the reaction of phosphorus trichloride with an appropriate butenyl precursor under controlled conditions. One common method is the reaction of phosphorus trichloride with 2-buten-1-ol, which results in the formation of this compound along with the release of hydrogen chloride gas. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
2-Buten-1-yl-dichlorophosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles, such as amines or alcohols, leading to the formation of phosphine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Buten-1-yl-dichlorophosphine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Mechanism of Action
The mechanism by which 2-Buten-1-yl-dichlorophosphine exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can affect various biological pathways and processes, depending on the specific target and the context of the reaction .
Comparison with Similar Compounds
2-Buten-1-yl-dichlorophosphine can be compared with other similar compounds, such as:
1,2-Bis(dichlorophosphino)ethane: This compound has two phosphorus atoms bonded to ethane, making it a useful chelating ligand in coordination chemistry.
trans-1,4-Dichloro-2-butene: This compound has a similar butenyl structure but lacks the phosphorus atom, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its ability to form stable phosphorus-carbon bonds, which are valuable in various synthetic applications.
Properties
CAS No. |
20420-07-9 |
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Molecular Formula |
C4H7Cl2P |
Molecular Weight |
156.97 g/mol |
IUPAC Name |
[(E)-but-2-enyl]-dichlorophosphane |
InChI |
InChI=1S/C4H7Cl2P/c1-2-3-4-7(5)6/h2-3H,4H2,1H3/b3-2+ |
InChI Key |
AMEPWMJRAJTVLW-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CP(Cl)Cl |
Canonical SMILES |
CC=CCP(Cl)Cl |
Origin of Product |
United States |
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